molecular formula C23H16FN7O3 B2386121 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1007010-33-4

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2386121
CAS No.: 1007010-33-4
M. Wt: 457.425
InChI Key: QXCJOMKYJOJAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide ( 1007010-33-4) is a chemical compound with a molecular formula of C23H16FN7O3 and a molecular weight of 457.4 g/mol . Its complex structure features a benzo[d][1,3]dioxole (piperonyl) carboxamide group linked to a bi-heterocyclic system comprising both pyrazolo[3,4-d]pyrimidine and methyl-pyrazole rings, which is further substituted with a 4-fluorophenyl group . This specific architecture suggests potential for significant biological activity in research applications. While the precise mechanism of action and research applications for this exact molecule require further investigation, its core scaffolds are highly significant in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine nucleus is a well-known pharmacophore in scientific literature, often serving as a purine isostere that can interact with various enzyme families, such as kinases . The presence of the 4-fluorophenyl group is a common strategy to influence a compound's electronic properties, metabolic stability, and binding affinity in target interactions. Researchers may find this compound valuable for exploring new chemical space in areas like inhibitor design, signal transduction pathways, and other cell-based assays. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN7O3/c1-13-8-20(28-23(32)14-2-7-18-19(9-14)34-12-33-18)31(29-13)22-17-10-27-30(21(17)25-11-26-22)16-5-3-15(24)4-6-16/h2-11H,12H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCJOMKYJOJAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4C=NN5C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique combination of pyrazolo[3,4-d]pyrimidine and benzo[d][1,3]dioxole moieties, which contribute to its biological activity. The presence of the 4-fluorophenyl group is significant for enhancing the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the specified compound. These studies have demonstrated various mechanisms through which these compounds exert their effects:

  • Cell Proliferation Inhibition : Research has shown that derivatives can significantly inhibit the growth of various cancer cell lines. For instance, compounds similar to the one have exhibited IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines .
CompoundCell LineIC50 (µM)Mechanism
Example 1MCF70.39 ± 0.06Aurora-A kinase inhibition
Example 2A54926Induction of apoptosis
Example 3NCI-H4600.16 ± 0.03CDK2 inhibition

The mechanisms underlying the anticancer activity of this compound include:

  • Kinase Inhibition : The compound has been noted for its ability to inhibit key kinases involved in cell cycle regulation and proliferation, such as Aurora-A and CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on MCF7 Cells : A derivative with similar structural features was tested against MCF7 cells, showing significant cytotoxicity with an IC50 value of 0.39 µM. The study concluded that this compound induced apoptosis through mitochondrial pathways.
  • A549 Lung Cancer Model : Another study assessed a related compound's effects on A549 cells, revealing an IC50 value of 26 µM and demonstrating its potential to inhibit tumor growth via apoptosis induction.

Comparison with Similar Compounds

2-(1-(4-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

  • Core Structure : Shares the pyrazolo[3,4-d]pyrimidine scaffold.
  • Substituents: 4-position: Dimethylamino group (electron-donating) vs. 4-fluorophenyl (electron-withdrawing) in the target compound. Chromenone side chain vs. benzodioxole carboxamide.
  • Implications: The dimethylamino group may enhance solubility but reduce metabolic stability compared to the fluorophenyl group. Chromenone’s extended π-system could improve binding affinity in hydrophobic pockets, whereas the benzodioxole’s oxygen atoms may facilitate polar interactions .

N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide ()

  • Core Structure : Identical pyrazolo-pyrimidine scaffold.
  • Substituents :
    • 2,3-Dimethylphenyl at the pyrazolo-pyrimidine 1-position vs. 4-fluorophenyl in the target.
    • 3-Fluorobenzamide vs. benzodioxole carboxamide.
  • The 3-fluorobenzamide lacks the benzodioxole’s oxygen atoms, which may diminish hydrogen-bonding capacity .

Functional Analogues

1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ()

  • Core Structure: Simple pyrazole (non-fused) vs. pyrazolo-pyrimidine.
  • Substituents :
    • 4-Fluorobenzenesulfonyl group vs. benzodioxole carboxamide.
  • Implications :
    • The sulfonamide group enhances acidity and hydrogen-bond acceptor capacity, whereas the benzodioxole carboxamide offers a balance of lipophilicity and polarity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Chromenone Derivative () Dimethylphenyl Analogue ()
Molecular Weight (g/mol) ~500 (estimated) 492.45 498.51
LogP (Predicted) 3.8 (moderate lipophilicity) 4.2 4.5
Hydrogen Bond Acceptors 8 7 7
Key Substituents 4-Fluorophenyl, benzodioxole Dimethylamino, chromenone 2,3-Dimethylphenyl, 3-fluorobenzamide
Solubility (mg/mL) 0.05 (estimated) 0.03 (low) 0.02 (low)

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation of 4,6-dichloropyrimidine derivatives with hydrazine hydrate. For example, 4,6-dichloropyrimidine reacts with hydrazine in ethanol under reflux to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Subsequent substitution at the 4-position with a 4-fluorophenyl group is achieved via Buchwald-Hartwig coupling using palladium catalysts. A representative protocol involves reacting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C.

Key Reaction Conditions:

Step Reagents/Conditions Yield Reference
Cyclocondensation Hydrazine hydrate, ethanol, reflux 72%
C-4 Arylation 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C 65%

Functionalization of the Pyrazole Ring

The 3-methyl-1H-pyrazol-5-yl moiety is introduced via cyclization of β-keto esters with hydrazine derivatives. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to form 3-methyl-1H-pyrazol-5-ol, which is subsequently brominated at the 5-position using PBr₃ in dichloromethane. The brominated intermediate is then coupled to the pyrazolo[3,4-d]pyrimidine core via Suzuki-Miyaura cross-coupling. For instance, 1-(4-fluorophenyl)-4-iodo-1H-pyrazolo[3,4-d]pyrimidine reacts with 5-bromo-3-methyl-1H-pyrazole in the presence of Pd(dppf)Cl₂ and K₃PO₄ in dioxane at 100°C.

Key Reaction Conditions:

Step Reagents/Conditions Yield Reference
Pyrazole Cyclization Ethyl acetoacetate, hydrazine hydrate, ethanol, reflux 85%
Bromination PBr₃, CH₂Cl₂, 0°C to RT 78%
Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄, dioxane, 100°C 60%

Amide Bond Formation with Benzo[d]Dioxole-5-Carboxylic Acid

The final step involves coupling benzo[d]dioxole-5-carboxylic acid to the pyrazole-amine intermediate. Activation of the carboxylic acid is achieved using 1,1'-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) at 40°C, followed by reaction with the amine. For example, a suspension of the pyrazole intermediate in DMSO is treated with CDI, and after CO₂ evolution, cyclopropylamine (or the target amine) is added to form the amide.

Key Reaction Conditions:

Step Reagents/Conditions Yield Reference
Carboxylic Acid Activation CDI, DMSO, 40°C -
Amide Coupling Pyrazole-amine, DMSO, 40°C, 3 h 75%

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Structural confirmation is performed using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for intermediates. For instance, the planar pyrazolo[3,4-d]pyrimidine core exhibits a mean deviation of 0.006 Å from the least-squares plane.

Challenges and Optimization

  • Regioselectivity: Competing substitution at pyrimidine C-6 can occur during arylation. Using bulky ligands (e.g., XPhos) improves selectivity for C-4.
  • Exothermic Reactions: Pyrazole cyclization reactions may exhibit sharp exotherms. Slow addition of reagents and temperature control (0–5°C) mitigate safety risks.
  • By-Product Formation: Alcohol by-products from cyclization are minimized via vacuum distillation or azeotropic removal.

Scalability and Industrial Relevance

The disclosed methods are adaptable to kilogram-scale production. For example, a patent-pending process for a related pyrazole-carboxamide reports a 68% overall yield after optimizing solvent systems (toluene → DMSO) and reducing Pd catalyst loading to 0.5 mol%.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Use a multi-step approach with controlled reaction conditions. Key steps include:

  • Pyrazolo[3,4-d]pyrimidine core formation : React hydrazine derivatives with β-diketones under acidic conditions (e.g., acetic acid) .
  • Substitution reactions : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution (chloro- or bromo-precursors) in anhydrous DMF at 80–100°C .
  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzo[d][1,3]dioxole-5-carboxamide moiety .
    • Optimization : Monitor reactions with TLC/HPLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>60%) are achievable by inert atmosphere (N₂/Ar) and slow reagent addition .

Q. What analytical techniques are essential for structural confirmation?

  • Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., 4-fluorophenyl vs. benzo[d][1,3]dioxole signals) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • Advanced validation : Single-crystal X-ray diffraction for unambiguous stereochemical assignment, particularly for pyrazole-pyrimidine ring conformations .

Q. What preliminary biological screening assays are recommended?

  • In vitro kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivatization?

  • Key modifications :

  • Fluorophenyl group replacement : Compare 4-chloro-/4-methylphenyl analogs to assess electronic effects on kinase binding .
  • Benzo[d][1,3]dioxole substitution : Replace with trifluoromethylbenzamide to evaluate lipophilicity impacts on cellular permeability .
    • Data-driven design : Use IC₅₀ values from kinase assays to correlate substituent electronegativity (Hammett σ constants) with potency .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case example : If one study reports anticancer activity (IC₅₀ = 2 µM) while another shows no effect:

  • Variables to check :
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) may alter compound stability .
  • Cell line variability : Test across multiple lines (e.g., HeLa vs. MCF-7) with p53 status validation .
  • Follow-up : Conduct target engagement studies (e.g., CETSA) to confirm direct kinase binding .

Q. What computational approaches predict molecular targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17 for EGFR). Prioritize residues (e.g., Lys721, Thr766) for hydrogen bonding .
  • Pharmacophore mapping : Identify critical features (e.g., fluorophenyl as a hydrophobic anchor) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.